molecular formula C24H38N4O6 B7734295 1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide

1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide

Cat. No.: B7734295
M. Wt: 478.6 g/mol
InChI Key: DASWFEKFOJEUKP-UHFFFAOYSA-N
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Description

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is a complex organic compound with a unique structure that includes benzene, piperidine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzene-1,4-diol with epichlorohydrin to form a bis-epoxide intermediate. This intermediate is then reacted with piperidine and a carboxamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is unique due to its combination of benzene, piperidine, and carboxamide groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[3-[4-[3-(4-carbamoylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O6/c25-23(31)17-5-9-27(10-6-17)13-19(29)15-33-21-1-2-22(4-3-21)34-16-20(30)14-28-11-7-18(8-12-28)24(26)32/h1-4,17-20,29-30H,5-16H2,(H2,25,31)(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWFEKFOJEUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(COC2=CC=C(C=C2)OCC(CN3CCC(CC3)C(=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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